2-Methyl-2-phenylpropan-1-ol
Overview
Description
2-Methyl-2-phenylpropan-1-ol is a chemical compound with the CAS Number: 2173-69-5 . It has a molecular weight of 150.22 . It has not yet been found in nature . The alcohol has a floral, herbaceous odor, reminiscent of lilac .
Molecular Structure Analysis
The molecular formula of 2-Methyl-2-phenylpropan-1-ol is C10H14O . Its average mass is 150.218 Da and its monoisotopic mass is 150.104462 Da .Physical And Chemical Properties Analysis
2-Methyl-2-phenylpropan-1-ol is a liquid at room temperature . The density of a related compound, 2-Methyl-1-phenyl-2-propanol, is 0.974 g/mL at 25 °C .Scientific Research Applications
HPLC Analysis
2-Methyl-1-phenylpropan-2-ol can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Confecting Floral Essences
2-Methyl-1-phenyl-2-propanol is used in confecting floral essences, such as lily, narcissus, jasmine, and keiskei . Its acetic ester has a fresh fragrance, giving it special value .
Large-Scale Preparation of ®-and (S)-1-(2, 4, 6-triisopropylphenyl) Ethanol
It is used in the large-scale preparation of ®-and (S)-1-(2, 4, 6-triisopropylphenyl) ethanol .
Baker’s Yeast Mediated Asymmetric Reduction
2-Methyl-1-phenyl-2-propanol is also used in the baker’s yeast mediated asymmetric reduction of cinnamaldehyde derivatives .
Study of Mass Spectra
The mass spectra of 2-phenyl-1-propanol was studied using positive- and negative-ion-fast atom bombardment-mass spectrometric ionization technique .
Synergism between Enzyme Catalysis and Microwave Irradiation
2-Phenyl-1-propanol was used to study the synergism between enzyme catalysis and microwave irradiation .
Safety And Hazards
properties
IUPAC Name |
2-methyl-2-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSCENGNXWPDPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277149 | |
Record name | 2-methyl-2-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylpropan-1-ol | |
CAS RN |
2173-69-5 | |
Record name | β,β-Dimethylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2173-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 956 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002173695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-methyl-2-phenyl-1-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-2-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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